![molecular formula C17H22N2O3 B7436153 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as MK-0646 and has been classified as a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R).
Applications De Recherche Scientifique
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea has been extensively studied for its potential applications in the treatment of cancer. The compound has been shown to inhibit the activity of IGF-1R, which is a receptor that is overexpressed in many different types of cancer cells. By inhibiting this receptor, the compound is able to prevent cancer cells from proliferating and spreading throughout the body.
Mécanisme D'action
The mechanism of action of 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea involves the inhibition of IGF-1R. This receptor is involved in the regulation of cell growth and survival, and is overexpressed in many different types of cancer cells. By inhibiting this receptor, the compound is able to prevent cancer cells from proliferating and spreading throughout the body.
Biochemical and Physiological Effects:
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound is able to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that the compound is able to inhibit tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea is its specificity for IGF-1R. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limitations in terms of its solubility and stability, which can impact its efficacy and bioavailability in vivo.
Orientations Futures
There are several future directions for research on 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the compound's potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential biomarkers for patient selection and monitoring of treatment response. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea involves the reaction of 2,3-dimethyl-1,3-butadiene with (R)-4-benzyl-2-oxazolidinone in the presence of a Lewis acid catalyst. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal and tert-butyl carbamate to yield the final compound. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-9-10-22-16(13)11-18-17(21)19-15(12-20)8-7-14-5-3-2-4-6-14/h2-6,9-10,15,20H,7-8,11-12H2,1H3,(H2,18,19,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEVMHIZXPZYIT-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CNC(=O)NC(CCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)CNC(=O)N[C@H](CCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.